molecular formula C18H21N5O2 B5999049 2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE

2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5999049
M. Wt: 339.4 g/mol
InChI Key: HGAGFIWCUMOFMZ-UHFFFAOYSA-N
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Description

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a molecular formula of C19H21N5O2. This compound is known for its unique structure, which combines elements of quinazoline and pyrimidine, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-25-14-8-6-7-12-11(4)19-17(22-16(12)14)23-18-20-13(10(2)3)9-15(24)21-18/h6-10H,5H2,1-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAGFIWCUMOFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-4-methylquinazoline with an appropriate amine, followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline and pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
  • 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one

Uniqueness

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of quinazoline and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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